REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:12]([OH:14])=O)[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][NH2:25])=[CH:19][CH:18]=1.Cl.CN(C)CCCN=C=NCC>CN(C)C1C=CN=CC=1.ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:12]([NH:25][CH2:24][CH2:23][C:20]3[CH:21]=[CH:22][C:17]([O:16][CH3:15])=[CH:18][CH:19]=3)=[O:14])[CH2:9][CH2:10][CH2:11]2)=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
6.63 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)C1(CCC1)C(=O)O
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)CCN
|
Name
|
|
Quantity
|
470 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.35 g
|
Type
|
reactant
|
Smiles
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Cl.CN(CCCN=C=NCC)C
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Name
|
|
Quantity
|
4.04 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
3 °C
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Type
|
CUSTOM
|
Details
|
was stirred over night
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
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WASH
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Details
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The reaction mixture was washed successively with 2N hydrochloric acid (2×) and water (2×)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The crude product was purified by flash-chromatography (silica, dichloromethane:methanol=9:1)
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C(=O)NCCC1=CC=C(C=C1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |